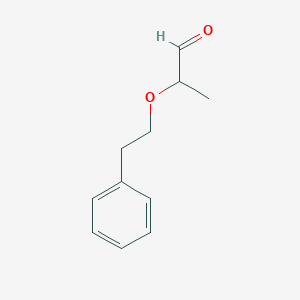![molecular formula C11H15ClO2 B14361057 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride CAS No. 91244-99-4](/img/structure/B14361057.png)
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that makes it an interesting subject for research in various fields of chemistry and biology. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, which can influence the reactivity and properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride typically involves the formation of the bicyclic core followed by functionalization at specific positions. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps may include oxidation and chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution with amines can form amides .
Aplicaciones Científicas De Investigación
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride involves its reactivity with various biological targets. The carbonyl chloride group can react with nucleophilic sites in proteins and other biomolecules, potentially leading to modifications that affect their function . The bicyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
7-Oxabicyclo[3.3.1]nonane-3-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization . The methyl group at the 5-position also adds to its uniqueness by influencing the compound’s steric and electronic properties .
Propiedades
| 91244-99-4 | |
Fórmula molecular |
C11H15ClO2 |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
5-methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10-3-2-4-11(7-10,9(12)14)6-8(13)5-10/h2-7H2,1H3 |
Clave InChI |
RSOZPTGDJAJUMV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(C1)(CC(=O)C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
